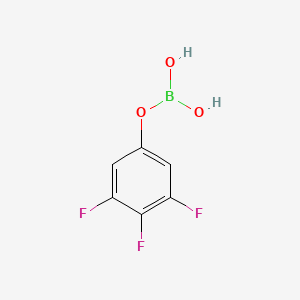

3,4,5-Trifluorophenylboric acid

Cat. No. B8582100

M. Wt: 191.90 g/mol

InChI Key: FWUHUNUOUDQTFG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06586555B1

Procedure details

Next, various aromatic dicarboxyic acids (4 mmol), various aromatic diamines (4 mmol), pentamethylbenzene (4 g), N-methylpyrrolidinone (NMP) (1 g), and 3,4,5-trifluorophenylboric acid (0.04 mmol) were poured into a Schlenk and stirred at 200° C. (temperature of oil bath) for one day. The other conditions were the same as in Example 2. When m-phenylenediamine and isophthalic acid were polycondensed as in chemical formula 2, the isolation yield of nomex was 99% or more. As to the isolation yield of keylar, the same result was obtained for a case of chemical formula 3, where p-phenylenediamine and terephthalic acid were polycondensed. The isolation yield of nomex was 97% for a case of chemical formula 4, where diaminodiphenylether and isophthatic acid were polycondensed. The isolation yield of tellurone was 42% for a case of chemical formula 5, where p-aminobenzoic acid was polycondensed.

[Compound]

Name

aromatic dicarboxyic acids

Quantity

4 mmol

Type

reactant

Reaction Step One

[Compound]

Name

aromatic diamines

Quantity

4 mmol

Type

reactant

Reaction Step One

[Compound]

Name

formula 2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

Identifiers

|

REACTION_CXSMILES

|

CC1C(C)=C(C)C(C)=C(C)C=1.FC1C=[C:15]([O:21]B(O)O)C=C(F)C=1F.[C:25]1([NH2:32])[CH:30]=[CH:29][CH:28]=[C:27](N)[CH:26]=1.C(O)(=O)[C:34]1[CH:42]=[CH:41][CH:40]=[C:36]([C:37]([OH:39])=[O:38])[CH:35]=1.C[N:46]1CCCC1=[O:51]>>[CH:30]1[C:25]([NH2:32])=[CH:26][CH:27]=[C:28]([NH2:46])[CH:29]=1.[C:37]([OH:39])(=[O:38])[C:36]1[CH:35]=[CH:34][C:42]([C:15]([OH:21])=[O:51])=[CH:41][CH:40]=1

|

Inputs

Step One

[Compound]

|

Name

|

aromatic dicarboxyic acids

|

|

Quantity

|

4 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

aromatic diamines

|

|

Quantity

|

4 mmol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1C(=C(C(=C(C1)C)C)C)C

|

|

Name

|

|

|

Quantity

|

0.04 mmol

|

|

Type

|

reactant

|

|

Smiles

|

FC=1C=C(C=C(C1F)F)OB(O)O

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC(=CC=C1)N)N

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C1=CC(C(=O)O)=CC=C1)(=O)O

|

Step Four

[Compound]

|

Name

|

formula 2

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred at 200° C. (temperature of oil bath) for one day

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

As to the isolation yield of keylar, the same result

|

Outcomes

Product

Details

Reaction Time |

1 d |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC(=CC=C1N)N

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C1=CC=C(C(=O)O)C=C1)(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |